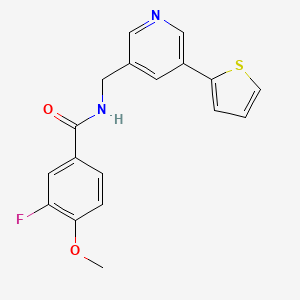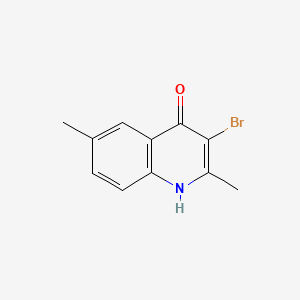![molecular formula C18H18ClNO3 B2451869 Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate CAS No. 2411242-62-9](/img/structure/B2451869.png)
Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate is a chemical compound that is used in scientific research for its unique properties. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate is not fully understood, but it is believed to interact with specific proteins and enzymes in cells. This interaction may lead to changes in protein conformation and activity, ultimately affecting cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. For example, this compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate. One direction is to further investigate its potential use in cancer therapy and to explore the underlying mechanisms of its anti-cancer effects. Another direction is to study its interactions with specific proteins and enzymes in more detail, which may lead to the development of new drugs or therapies. Additionally, the synthesis method of this compound may be further optimized to increase yields and purity.
Métodos De Síntesis
Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate is synthesized through a specific method that involves the reaction of 3-(chloromethyl)benzoic acid with benzylamine and 2-chloropropanoyl chloride. The reaction takes place in the presence of a base and a solvent, and the product is purified through recrystallization. This synthesis method has been optimized and studied extensively to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate has various scientific research applications, including its use as a reagent in organic synthesis and as a ligand in coordination chemistry. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool in the study of protein-protein interactions and protein-ligand binding.
Propiedades
IUPAC Name |
benzyl 3-[(2-chloropropanoylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-13(19)17(21)20-11-15-8-5-9-16(10-15)18(22)23-12-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZCDPTPLMZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)
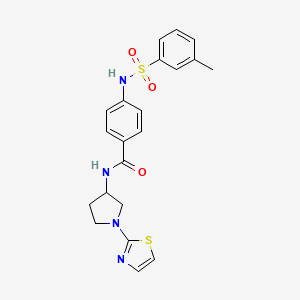
![2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE, Mixture of diastereomers](/img/structure/B2451793.png)
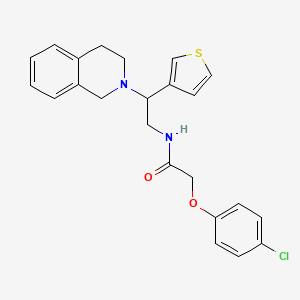
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
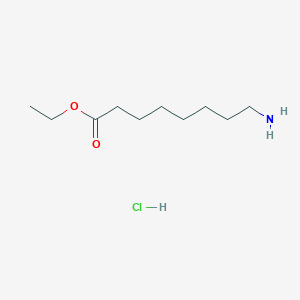
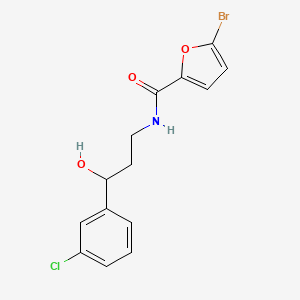
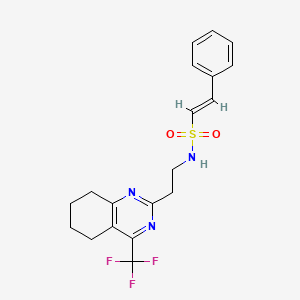
![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)

